4-Hydroxytamoxifen

Catalog No.
S548675
CAS No.
68392-35-8
M.F
C26H29NO2
M. Wt
387.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxytamoxifen

CAS Number

68392-35-8

Product Name

4-Hydroxytamoxifen

IUPAC Name

4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol

Molecular Formula

C26H29NO2

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3

InChI Key

TXUZVZSFRXZGTL-UHFFFAOYSA-N

SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

4'-hydroxytamoxifen, 4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylbut-1-enyl)phenol, 4-hydroxy-tamoxifen, 4-hydroxytamoxifen, 4-hydroxytamoxifen, (E)-isomer, 4-hydroxytamoxifen, (Z)-isomer, 4-monohydroxytamoxifen, 4-OHT hydrotamoxifen, 4OH-tamoxifen, afimoxifene, hydroxytamoxifen, ICI 79280, para-hydroxytamoxifen, phenol, 4-((1Z)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-buten-1-yl)-, phenol, 4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)-, phenol, 4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)-,, tamoxifen metabolite B

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3

Description

The exact mass of the compound 4-Hydroxytamoxifen is 387.21983 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. It belongs to the ontological category of stilbenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Studying Tamoxifen Metabolism and Efficacy:

Tamoxifen's effectiveness can vary depending on individual differences in how the body metabolizes it. 4-OHT is a key player in this process. Researchers use 4-OHT to investigate tamoxifen's pharmacokinetics (movement within the body) and pharmacodynamics (effects on the body) [1]. By measuring 4-OHT levels, scientists can gain insights into how well a patient is metabolizing tamoxifen and potentially predict treatment response [1].

Source

Liquid chromatography-mass spectrometry method for the quantification of tamoxifen and its metabolite 4-hydroxytamoxifen in rat plasma: application to interaction study with biochanin A (an isoflavone): )

Exploring Alternative Delivery Methods for Tamoxifen:

Oral tamoxifen can have side effects like blood clots and hot flashes. Researchers are exploring alternative delivery methods, such as topical gels containing 4-OHT, that might minimize these side effects. Studies comparing oral tamoxifen to topical 4-OHT investigate if the metabolite can deliver similar therapeutic effects in breast tissue while reducing systemic exposure [2].

Source

A Randomized Phase II Presurgical Trial of Transdermal 4-Hydroxytamoxifen Gel versus Oral Tamoxifen in Women with Ductal Carcinoma In Situ of the Breast:

4-Hydroxytamoxifen is a potent derivative of tamoxifen, primarily recognized for its role as an estrogen receptor modulator. It is classified as a selective estrogen receptor modulator (SERM) and is notable for its ability to bind to estrogen receptors, thereby influencing various biological processes. The compound's chemical formula is C26H29NO2C_{26}H_{29}NO_{2}, and it exhibits structural characteristics that enhance its biological activity compared to its parent compound, tamoxifen .

  • 4-OHT acts as a SERM, exhibiting tissue-specific effects [].
    • In breast tissue, it binds competitively to estrogen receptors, blocking the stimulatory effects of estrogen on cancer cell growth [, ].
    • In other tissues like bone, it may act as a weak estrogen agonist, promoting beneficial effects like bone density maintenance [].
  • Data on specific toxicity of 4-OHT is limited, but its safety profile is expected to be similar to tamoxifen [].
  • Tamoxifen is known to have potential side effects like endometrial hyperplasia (uterine lining thickening) and increased risk of blood clots.
  • Further research is needed to fully understand the specific safety profile of 4-OHT.

Current Research and Applications

  • Afimoxifene (4-OHT) is under development as a topical gel (TamoGel) for the treatment of breast hyperplasia, a non-cancerous breast tissue overgrowth [].
  • Research suggests that topical application may offer a targeted approach with potentially fewer side effects compared to oral tamoxifen [].
, including:

  • Hydroxylation: This reaction enhances the compound's binding affinity to estrogen receptors, making it more effective than tamoxifen itself.
  • McMurry Coupling Reaction: This two-step synthesis method involves the coupling of 4,4'-dihydroxybenzophenone with carbonyl compounds, yielding 4-hydroxytamoxifen and its analogues .
  • Metabolism: In vivo, 4-hydroxytamoxifen can undergo further metabolic transformations to form other active metabolites, such as endoxifen .

4-Hydroxytamoxifen exhibits significant biological activity, particularly in the context of breast cancer treatment. Its mechanism of action includes:

  • Estrogen Receptor Modulation: It binds to estrogen receptors, inducing conformational changes that block or alter the expression of estrogen-responsive genes. This action is crucial in inhibiting the growth of estrogen-dependent tumors .
  • Antiproliferative Effects: The compound has demonstrated effectiveness in reducing cell proliferation in breast cancer cell lines through apoptosis induction and cell cycle arrest .

The synthesis of 4-hydroxytamoxifen can be achieved through several methods:

  • McMurry Coupling Reaction: A well-established method where 4,4'-dihydroxybenzophenone reacts with carbonyl compounds under specific conditions to yield 4-hydroxytamoxifen.
  • Selective Crystallization: Following the coupling reaction, selective crystallization is employed to purify the product effectively .
  • Alternative Synthetic Routes: Other methods include using various coupling agents and reagents that facilitate the formation of the desired compound with high stereoselectivity .

The primary applications of 4-hydroxytamoxifen include:

  • Breast Cancer Treatment: It is widely used as a therapeutic agent in hormone receptor-positive breast cancer due to its effectiveness in blocking estrogen's proliferative effects.
  • Research Tool: The compound serves as a valuable tool in pharmacological research for studying estrogen receptor biology and developing new SERMs .

Interaction studies involving 4-hydroxytamoxifen have focused on its binding affinity and activity against various targets:

  • Estrogen Receptors: Studies indicate that 4-hydroxytamoxifen has a higher affinity for estrogen receptors compared to tamoxifen, leading to enhanced therapeutic effects in breast cancer treatment .
  • Drug Interactions: Research has revealed potential interactions with other medications metabolized by cytochrome P450 enzymes, which may influence its efficacy and safety profile .

Several compounds share structural similarities with 4-hydroxytamoxifen. Below is a comparison highlighting their uniqueness:

CompoundStructure SimilarityUnique Features
TamoxifenParent compoundLess potent than 4-hydroxytamoxifen
EndoxifenActive metaboliteGreater bioavailability and potency
ToremifeneRelated SERMDifferent pharmacokinetic profile
RaloxifeneSERMPrimarily used for osteoporosis treatment
AfimoxifeneStructural analogueHigher selectivity towards estrogen receptors

4-Hydroxytamoxifen stands out due to its enhanced potency and specificity for estrogen receptors compared to these similar compounds, making it a critical component in breast cancer therapy .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

387.219829168 g/mol

Monoisotopic Mass

387.219829168 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AKE3PH0IML

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H361 (97.5%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the potential treatment of menstrual-cycle related mastalgia, fibrocystic breast disease, breast disease, gynecomastia and Keloid scarring.

Pharmacology

Afimoxifene is a tamoxifen metabolite with both estrogenic and anti-estrogenic effects. Afimoxifene has a higher affinity for the estrogen receptor than tamoxifen, and functions as an antagonist in breast cancer cells.

MeSH Pharmacological Classification

Selective Estrogen Receptor Modulators

Mechanism of Action

Afimoxifene binds to estrogen receptors (ER), inducing a conformational change in the receptor. This results in a blockage or change in the expression of estrogen dependent genes.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

174592-47-3

Absorption Distribution and Excretion

Absorbed following topical application.

Metabolism Metabolites

4-Hydroxytamoxifen has known human metabolites that include 3,4-Dihydroxy-Tamoxifen, Tamoxifen 4-O-sulfate, Endoxifen, and Tamoxifen 4-O-glucuronide.
4-Hydroxytamoxifen is a known human metabolite of tamoxifen.

Wikipedia

Afimoxifene

Dates

Modify: 2023-08-15
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6: Maillard S, Ameller T, Gauduchon J, Gougelet A, Gouilleux F, Legrand P, Marsaud V, Fattal E, Sola B, Renoir JM. Innovative drug delivery nanosystems improve the anti-tumor activity in vitro and in vivo of anti-estrogens in human breast cancer and multiple myeloma. J Steroid Biochem Mol Biol. 2005 Feb;94(1-3):111-21. Epub 2005 Jan 27. PubMed PMID: 15862956.
7: Demaria S, Santori FR, Ng B, Liebes L, Formenti SC, Vukmanovic S. Select forms of tumor cell apoptosis induce dendritic cell maturation. J Leukoc Biol. 2005 Mar;77(3):361-8. Epub 2004 Nov 29. PubMed PMID: 15569694.
8: Monteiro JP, Martins JD, Luxo PC, Jurado AS, Madeira VM. Molecular mechanisms of the metabolite 4-hydroxytamoxifen of the anticancer drug tamoxifen: use of a model microorganism. Toxicol In Vitro. 2003 Oct-Dec;17(5-6):629-34. PubMed PMID: 14599455.
9: Cruz Silva MM, Madeira VM, Almeida LM, Custódio JB. Hydroxytamoxifen interaction with human erythrocyte membrane and induction of permeabilization and subsequent hemolysis. Toxicol In Vitro. 2001 Dec;15(6):615-22. PubMed PMID: 11698160.
10: Montano MM, Katzenellenbogen BS. The quinone reductase gene: a unique estrogen receptor-regulated gene that is activated by antiestrogens. Proc Natl Acad Sci U S A. 1997 Mar 18;94(6):2581-6. PubMed PMID: 9122238; PubMed Central PMCID: PMC20131.

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